Methyl 1-(2,3-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate
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Description
Methyl 1-(2,3-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C13H10Cl2F2N2O2 and its molecular weight is 335.13. The purity is usually 95%.
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Biological Activity
Methyl 1-(2,3-dichlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate is a synthetic compound belonging to the pyrazole family, notable for its diverse biological activities, particularly in agricultural applications as a fungicide. This article explores the compound's biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrazole ring which is integral to its biological activity.
- A difluoromethyl group that enhances its reactivity and potential interactions with biological targets.
- A dichlorobenzyl moiety that increases lipophilicity and may influence binding affinity to target sites.
Molecular Formula
C12H10Cl2F2N2O2
This compound exhibits its biological effects primarily through:
- Inhibition of Succinate Dehydrogenase (SDH) : This enzyme is crucial in the mitochondrial respiration chain. Compounds that inhibit SDH can disrupt energy production in fungi, leading to their death. This mechanism has been well documented in related pyrazole derivatives used as fungicides .
- Antifungal Activity : Research indicates that this compound demonstrates significant antifungal properties against various phytopathogenic fungi. It has been tested against species such as Alternaria, Botrytis, and Fusarium, showing promising results in inhibiting mycelial growth .
Case Studies
- Antifungal Efficacy : In a study evaluating several pyrazole derivatives, this compound was found to exhibit moderate to excellent antifungal activity against seven different phytopathogenic fungi. Among these, it was more effective than the commercial fungicide boscalid .
- Molecular Docking Studies : Molecular docking simulations have elucidated the binding interactions of this compound with SDH. The carbonyl oxygen atom in the compound forms hydrogen bonds with specific amino acids (TYR58 and TRP173) in the enzyme, indicating a strong binding affinity that correlates with its biological activity .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : The initial step involves the reaction of difluoroacetic acid derivatives with hydrazine to form the pyrazole core.
- Introduction of Substituents : Subsequent reactions introduce the dichlorobenzyl group through electrophilic aromatic substitution.
- Esterification : Finally, the carboxylic acid group is converted to an ester form using methylating agents.
Comparative Analysis
Compound Name | Structure | Unique Features |
---|---|---|
This compound | Structure | Contains dichlorobenzyl and difluoromethyl groups; high antifungal activity |
Boscalid | Boscalid Structure | Market leader in SDHI fungicides; broad spectrum but less effective against certain pathogens |
Properties
IUPAC Name |
methyl 1-[(2,3-dichlorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2F2N2O2/c1-21-13(20)8-6-19(18-11(8)12(16)17)5-7-3-2-4-9(14)10(7)15/h2-4,6,12H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQJKGOXIHKKTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1C(F)F)CC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.